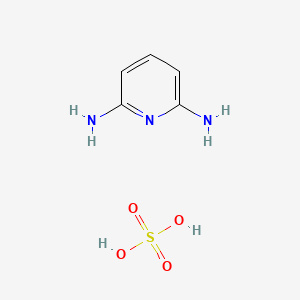
Methyl 6-(diethoxyphosphoryl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(diethoxyphosphoryl)hexanoate is an organic compound with the molecular formula C11H23O5P It is a phosphonate ester, which is a class of organophosphorus compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(diethoxyphosphoryl)hexanoate typically involves the esterification of 6-(Diethoxyphosphoryl)hexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(Diethoxyphosphoryl)hexanoic acid+MethanolAcid Catalyst6-(Diethoxyphosphoryl)hexanoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(diethoxyphosphoryl)hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 6-(Diethoxyphosphoryl)hexanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: 6-(Diethoxyphosphoryl)hexanoic acid and methanol.
Reduction: 6-(Diethoxyphosphoryl)hexanol.
Substitution: Various substituted phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(diethoxyphosphoryl)hexanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Materials Science: It is used in the preparation of phosphonate-containing polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 6-(diethoxyphosphoryl)hexanoate depends on the specific application. In medicinal chemistry, the ester group can be hydrolyzed by esterases in the body to release the active drug. The released drug then interacts with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Diethylphosphono)hexanoic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Hexanoic acid methyl ester: Lacks the diethoxyphosphoryl group, making it less versatile in chemical reactions.
Uniqueness
Methyl 6-(diethoxyphosphoryl)hexanoate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical reactivity and potential for various applications. This makes it more versatile compared to simpler esters like hexanoic acid methyl ester.
Propriétés
IUPAC Name |
methyl 6-diethoxyphosphorylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-4-15-17(13,16-5-2)10-8-6-7-9-11(12)14-3/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYPJXMYBIMHBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCC(=O)OC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)











